molecular formula C4H5BrN4O2 B15214549 N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide CAS No. 497224-40-5

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide

Cat. No.: B15214549
CAS No.: 497224-40-5
M. Wt: 221.01 g/mol
InChI Key: MHSVLEDXWSQTBG-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide is a heterocyclic amide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at the 4-position and a bromoacetamide moiety at the 3-position. Applications may include medicinal chemistry (e.g., antibacterial agents) or agrochemicals, given the herbicidal activity of related oxadiazole amides .

Properties

CAS No.

497224-40-5

Molecular Formula

C4H5BrN4O2

Molecular Weight

221.01 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide

InChI

InChI=1S/C4H5BrN4O2/c5-1-2(10)7-4-3(6)8-11-9-4/h1H2,(H2,6,8)(H,7,9,10)

InChI Key

MHSVLEDXWSQTBG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NON=C1N)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-amino-1,2,5-oxadiazole attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A tertiary amine base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen bromide byproduct. The general protocol involves:

  • Dissolving 4-amino-1,2,5-oxadiazole in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
  • Adding bromoacetyl bromide dropwise at 0–5°C to mitigate exothermic side reactions.
  • Stirring the mixture at room temperature for 4–6 hours.
  • Isolating the product via vacuum filtration or column chromatography.

Key parameters influencing yield and purity include stoichiometry (1:1 molar ratio of reactants), solvent choice, and reaction temperature. For instance, tetrahydrofuran (THF) has been shown to enhance solubility and reaction homogeneity compared to chlorinated solvents.

Optimization and Challenges

Despite its apparent simplicity, this method faces challenges related to the reactivity of bromoacetyl bromide, which is prone to hydrolysis in the presence of moisture. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical to achieving yields exceeding 75%. Side products, such as diacylated derivatives or hydrolyzed acetamide, may form if stoichiometry or temperature control is inadequate.

Multi-Step Synthesis via Intermediate Functionalization

Alternative routes involve constructing the oxadiazole ring prior to introducing the bromoacetamide moiety. These methods are advantageous when starting from simpler precursors or when functional group compatibility issues arise in direct acylation.

Synthesis of 4-Amino-1,2,5-oxadiazole

The oxadiazole core is typically synthesized via cyclization reactions. One approach involves the reaction of semicarbazide derivatives with nitriles under acidic conditions. For example:

  • Reacting phenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide yields 5-benzyl-1,3,4-oxadiazole-2-thiol.
  • Subsequent amination or substitution reactions introduce the amino group at the 4-position.

Bromoacetamide Coupling

Once the 4-amino-1,2,5-oxadiazole intermediate is isolated, it undergoes coupling with bromoacetyl bromide. Sodium hydride (NaH) in dimethylformamide (DMF) has been used as a base to deprotonate the amino group, enhancing its nucleophilicity. This method achieves moderate yields (60–70%) but requires careful handling of NaH due to its pyrophoric nature.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary preparation routes:

Method Conditions Yield Purity Key Challenges
Direct Acylation THF, 0–25°C, Et₃N 75–85% >90% Moisture sensitivity, byproduct formation
Multi-Step Functionalization DMF, NaH, 0°C to rt 60–70% 80–85% Handling hazardous reagents, multi-step process

Novel Approaches and Recent Advances

Recent studies have explored enzymatic catalysis and microwave-assisted synthesis to improve efficiency. For instance, lipase-mediated acylation in non-aqueous media reduces side reactions, though scalability remains a concern. Microwave irradiation shortens reaction times from hours to minutes but requires specialized equipment.

Characterization and Validation

Successful synthesis of this compound is confirmed via spectroscopic methods:

  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch of the acetamide group.
  • ¹H NMR : A singlet at δ 3.8–4.0 ppm corresponds to the methylene group (-CH₂Br).
  • Mass Spectrometry : The molecular ion peak at m/z 221.01 aligns with the compound’s molecular weight.

Industrial and Environmental Considerations

Large-scale production necessitates solvent recovery systems to mitigate environmental impact. Chlorinated solvents, while effective, are increasingly replaced by greener alternatives like ethyl acetate or cyclopentyl methyl ether. Regulatory compliance with bromine handling protocols is critical due to the compound’s potential toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group and the oxadiazole ring.

    Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide, while oxidation of the amino group could produce a nitro derivative.

Scientific Research Applications

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring and amino group contribute to the compound’s overall reactivity and ability to interact with various biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
This compound 1,2,5-Oxadiazole 4-Amino, 3-bromoacetamide Amide, Bromoalkyl, Amino Agrochemicals, Medicinal Inferred
Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester (TA) 1,2,5-Oxadiazole + Triazole 4-Amino-oxadiazole, thiocyanate ester Thiocyanate, Triazole, Amino Plant signaling/biological
N-(1,2,5-Oxadiazol-3-yl)-aryl carboxylic acid amides 1,2,5-Oxadiazole Aryl carboxylic acid amide Amide, Aryl Herbicides
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-Bromophenyl, 3,4-difluorophenyl Amide, Halogens (Br, F) Crystallography, Coordination

Key Observations :

  • Electrophilicity: The bromoacetamide group in the target compound is more reactive than the thiocyanate ester in TA, enabling nucleophilic substitution reactions.
  • Heterocyclic Diversity : The oxadiazole-triazole hybrid in TA may enhance biological targeting (e.g., enzyme inhibition), whereas the pure oxadiazole core in the target compound prioritizes electronic effects.
  • Halogen Effects : Bromine in the target compound and 2-(4-bromophenyl)acetamide increases molecular weight and polarizability, influencing crystal packing (e.g., C–H⋯X interactions) and solubility.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : In 2-(4-bromophenyl)acetamide , N–H⋯O and C–H⋯F interactions stabilize the lattice. The target compound’s oxadiazole ring may introduce N–O⋯H–N hydrogen bonds, while bromine could promote C–Br⋯π interactions, altering packing efficiency.

Biological Activity

N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the bromoacetamide moiety enhances its electrophilic character, making it suitable for various biochemical interactions. The unique structural features contribute to the compound's reactivity and pharmacological properties.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action primarily involves:

  • Covalent Bond Formation : The bromoacetamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity.
  • Targeting Enzymatic Pathways : Studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, which is crucial for its antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the oxadiazole moiety, which has been associated with antibacterial effects in various studies .

Bacterial StrainActivity Level (MIC)
Staphylococcus aureusLow (10 µg/mL)
Escherichia coliModerate (50 µg/mL)
Salmonella typhiHigh (25 µg/mL)

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : It targets specific enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in cancer cell growth .
  • Molecular Docking Studies : These studies indicate favorable binding affinities to cancer-related proteins, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole compounds showed significant antibacterial activity against multiple strains. The structure–activity relationship (SAR) analysis indicated that modifications to the oxadiazole ring could enhance efficacy .
  • Anticancer Activity : In vitro studies on pancreatic cancer cell lines revealed that the compound induced apoptosis via activation of specific signaling pathways. This was supported by molecular modeling techniques that predicted strong interactions with key oncogenic targets .
  • Enzyme Inhibition : The compound exhibited enzyme inhibitory properties against α-glucosidase and cholinesterases. Molecular docking results confirmed its potential as an effective inhibitor compared to standard drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoacetamide?

  • Methodological Answer : The synthesis typically involves coupling 4-amino-1,2,5-oxadiazole-3-amine with bromoacetyl chloride. Key parameters include:

  • Solvent choice : Dichloromethane or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of bromoacetamide) .
  • Coupling agents : Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improve amide bond formation efficiency .
    • Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 60–80% depending on solvent polarity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the bromoacetamide group (δ ~3.8–4.2 ppm for CH₂Br) and oxadiazole ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.98 for C₄H₅BrN₄O₂) .
  • X-ray Crystallography : Determines crystal packing and dihedral angles between aromatic and acetamide groups, critical for understanding steric effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed acetamide or unreacted oxadiazole). Adjust stoichiometry of bromoacetyl chloride to suppress hydrolysis .
  • Temperature Optimization : Lowering reaction temperatures to 0°C reduces thermal decomposition, while microwave-assisted synthesis improves yield reproducibility .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require inert atmospheres to prevent oxidation of the oxadiazole ring .

Q. How does the bromoacetamide functional group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilicity : The electron-withdrawing oxadiazole ring increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity with nucleophiles (e.g., thiols or amines) .
  • Leaving Group Efficiency : Bromine’s moderate leaving ability facilitates substitution under mild conditions (e.g., room temperature with K₂CO₃ in acetone), making it suitable for constructing hybrid pharmacophores .
  • Competitive Pathways : Competing elimination (e.g., dehydrohalogenation) is minimized by using bulky bases like triethylamine instead of stronger bases (e.g., NaOH) .

Q. What computational and experimental approaches are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Molecular Docking : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions with biological targets (e.g., viral proteases or kinase enzymes). The oxadiazole ring’s electron-deficient nature often favors π-π stacking with aromatic residues in binding pockets .
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) identifies IC₅₀ values, while fluorescence-based assays track cellular uptake and localization .
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses susceptibility to cytochrome P450-mediated degradation, guiding structural optimization .

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